VMAT2 Binding Affinity: Tetrabenazine Mesylate vs. Valbenazine and its Metabolites
In direct radioligand-binding studies using [³H]-dihydrotetrabenazine ([³H]-HTBZ) in rat striatal, rat forebrain, and human platelet homogenates, tetrabenazine's active metabolite, (+)-α-dihydrotetrabenazine (R,R,R-HTBZ), demonstrates significantly higher potency for VMAT2 inhibition compared to valbenazine and its other major metabolite. Tetrabenazine itself is rapidly metabolized to this active isomer [1].
| Evidence Dimension | VMAT2 Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | Tetrabenazine's primary active metabolite: R,R,R-HTBZ, Ki = 1.0 – 2.8 nM (rat striatum), Ki = 4.2 nM (rat forebrain), Ki = 2.6 – 3.3 nM (human platelets) |
| Comparator Or Baseline | Valbenazine (prodrug): Ki = 110 – 190 nM; NBI-136110 (valbenazine metabolite): Ki = 160 – 220 nM |
| Quantified Difference | Tetrabenazine's active metabolite is 39- to 220-fold more potent than valbenazine and its major metabolite at the VMAT2 binding site. |
| Conditions | Radioligand-binding assay using [³H]-HTBZ in homogenates of rat striatum, rat forebrain, and human platelets [1]. |
Why This Matters
This data demonstrates that tetrabenazine mesylate, via its active metabolite, provides a more potent and direct tool for VMAT2 inhibition in vitro compared to the valbenazine prodrug, which requires metabolic activation and yields a less potent inhibitor.
- [1] Grigoriadis, D. E., et al. (2017). Pharmacologic Characterization of Valbenazine (NBI-98854) and Its Metabolites. Journal of Pharmacology and Experimental Therapeutics, 361(3), 454–461. View Source
